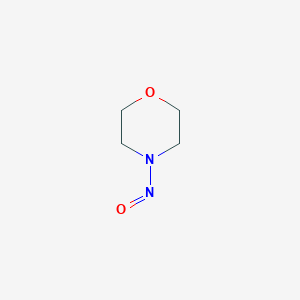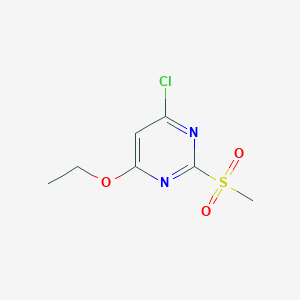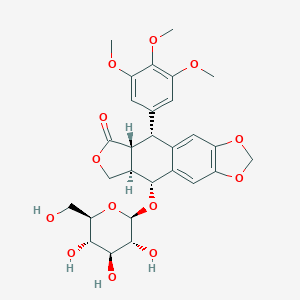
3-甲基-L-酪氨酸
描述
3-Methyl-L-tyrosine is a derivative of L-tyrosine . L-tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . The introduction of a methyl group can remarkably change the physical and chemical properties of a compound .
Synthesis Analysis
The synthesis of 3-Methyl-L-tyrosine involves various chemical reactions. For instance, one method involves the reaction of compound 7 with the isopentyl nitrite–fluoroboric acid system to give the corresponding aryl diazonium salt 8, which is protodeaminated to 9 by treatment with FeSO4 in DMF .Molecular Structure Analysis
The molecular structure of 3-Methyl-L-tyrosine is similar to that of L-tyrosine, with the addition of a methyl group . The optimized molecular structure is determined by density functional theory (DFT) calculations using the B3LYP/6-311G (2 d, p) basis set .Chemical Reactions Analysis
3-Methyl-L-tyrosine can undergo various chemical reactions. For instance, it can participate in a three-component Mannich-type reaction involving in situ formation of an imine from a substituted aniline 1 and an aldehyde 2, which subsequently reacts with a tyrosine residue, resulting in carbon–carbon bond formation .Physical And Chemical Properties Analysis
3-Methyl-L-tyrosine has a molecular formula of C10H13NO3 and an average mass of 195.215 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 386.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .科学研究应用
Biocatalytic Derivatization
3-Methyl-l-tyrosine: can be used as a starting material for biocatalytic derivatization. This process involves the transformation of the compound into various high-value chemicals through enzyme-catalyzed reactions. These derivatives have applications in the pharmaceutical, food, and cosmetics industries due to their diverse biological activities .
Anti-Melanogenic Agents
In the field of dermatology, 3-Methyl-l-tyrosine derivatives serve as potent anti-melanogenic agents. They inhibit tyrosinase, an enzyme crucial for melanin synthesis, which is the pigment responsible for skin color. This application is significant in developing treatments for hyperpigmentation disorders .
Neurotransmitter Synthesis
This compound plays a role in the biosynthesis of neurotransmitters. By serving as a precursor in the enzymatic pathways, it contributes to the production of dopamine and norepinephrine, which are essential for brain function and have implications in treating neurological disorders .
Imaging Agent Precursor
3-Methyl-l-tyrosine: is utilized as a precursor for the synthesis of imaging agents like 3-[^123I]Iodo-α-Methyl-l-Tyrosine . These agents are used in functional imaging for brain and pancreatic tumors, providing a non-invasive method to study disease progression and response to therapy .
Cognitive Performance Enhancement
Research suggests that derivatives of 3-Methyl-l-tyrosine may help attenuate cognitive performance decline associated with sleep deprivation. This application is particularly relevant for individuals who undergo extended periods of wakefulness, such as military personnel or shift workers .
Cancer Research
In oncology, 3-Methyl-l-tyrosine derivatives are studied for their potential use in cancer treatment. They can be incorporated into peptides that target tumor cells, allowing for the development of targeted therapies with fewer side effects compared to traditional chemotherapy .
Metabolic Engineering
The compound is also significant in metabolic engineering, where it can be used to optimize the production of specific amino acids in microbial fermentation processes. This has implications for the cost-effective manufacturing of amino acids for various industrial applications .
Nutraceutical Development
Finally, 3-Methyl-l-tyrosine is explored in the development of nutraceuticals. Its derivatives can enhance the nutritional value of food products and dietary supplements, contributing to health and wellness by providing essential nutrients .
作用机制
Target of Action
3-Methyl-l-tyrosine, also known as Metyrosine, primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, which are hormones produced by the adrenal glands .
Mode of Action
3-Methyl-l-tyrosine acts as an inhibitor of tyrosine 3-monooxygenase . This enzyme catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA) . By inhibiting this enzyme, 3-Methyl-l-tyrosine effectively reduces the synthesis of catecholamines .
Biochemical Pathways
The primary biochemical pathway affected by 3-Methyl-l-tyrosine is the catecholamine biosynthesis pathway . By inhibiting the enzyme tyrosine 3-monooxygenase, the conversion of tyrosine to DOPA is reduced, leading to a decrease in the production of catecholamines . This can have downstream effects on various physiological processes that are regulated by these hormones.
Result of Action
The primary result of 3-Methyl-l-tyrosine’s action is a reduction in the synthesis of catecholamines . In patients with pheochromocytoma, who produce excessive amounts of norepinephrine and epinephrine, administration of 3-Methyl-l-tyrosine has been shown to reduce catecholamine biosynthesis by about 35 to 80 percent . This leads to a decrease in the frequency and severity of hypertensive attacks and their associated symptoms .
安全和危害
未来方向
The enzymatic production of L-tyrosine derivatives, including 3-Methyl-L-tyrosine, is a promising area of research . The introduction of a methyl group can significantly change the physical and chemical properties of a compound, making it an interesting amino acid residue to be inserted in peptide chains .
属性
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLULPKDLJASZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946503 | |
| Record name | 3-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-l-tyrosine | |
CAS RN |
2370-57-2 | |
| Record name | Methyl-3-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-methyl-L-tyrosine in the biosynthesis of saframycin A?
A1: While the provided research doesn't detail the complete biosynthetic pathway of saframycin A, it highlights the function of the SfmD enzyme in this process. SfmD, containing a unique heme cofactor, catalyzes a single-oxygen insertion into 3-methyl-L-tyrosine. [] This suggests that 3-methyl-L-tyrosine serves as a substrate for SfmD and undergoes a specific modification crucial for saframycin A production.
Q2: Can 3-methyl-L-tyrosine be synthesized through alternative methods besides extraction from natural sources?
A2: Yes, the research demonstrates a biocatalytic one-pot synthesis of L-tyrosine derivatives, including 3-methyl-L-tyrosine, using readily available starting materials. [] This method utilizes the monooxygenase P450 BM3 to hydroxylate toluene to 3-methylphenol, which then undergoes enzymatic C-C coupling and asymmetric amination with pyruvate and ammonia in the presence of tyrosine phenol lyase. This approach offers an efficient and sustainable alternative to traditional extraction methods.
Q3: How does the heme cofactor in SfmD interact with 3-methyl-L-tyrosine?
A3: The research reveals that the heme cofactor in SfmD undergoes a significant conformational change upon binding with 3-methyl-L-tyrosine. [] This conformational change involves the dissociation of one axial histidine ligand (His274) from the iron ion within the heme center. This substrate-induced change suggests a mechanism where 3-methyl-L-tyrosine binding creates a suitable environment for oxygen activation and subsequent single-oxygen insertion.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6'-Cyano-2',3'-dihydro-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-7'-acetic Acid Ethyl Ester](/img/structure/B121252.png)






![9,10-Dihydrobenzo[a]pyrene](/img/structure/B121272.png)

![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)


![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)